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molecular formula C13H9N B7766571 Acridine CAS No. 39327-16-7

Acridine

Cat. No. B7766571
M. Wt: 179.22 g/mol
InChI Key: RFQDDXWZZVRLKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04087490

Procedure details

Into a three-necked, 500 ml flask were placed 31 g (0.25 mole) o-hydroxybenzyl alcohol, 56 g (1.0 moles) calcium oxide, a catalytic amount (0.1 g) of acridine, and 600 ml of benzene. To this reaction mixture was added 46.5 g (0.275 mole) of thiophosphoryl trichloride, dropwise, over a period of 120 minutes with stirring. The temperature was maintained at 22° C by use of a water bath. After the addition of the thiophosphoryl trichloride the mixture was stirred overnight. The mixture was then filtered, the solids washed with four equal portions of benzene (total of 200 ml) and the washings combined with the filtrate. The filtrate was then washed with two equal portions of a 5 percent aqueous bicarbonate solution (total of 100 ml), dried over sodium sulfate, filtered, and the volatiles removed under reduced pressure. The residue crystallized, affording 39 g (71%) pf 2-chloro-4H-1,3,2-benzodioxaphosphorin-2-sulfide, m.p.=44°-45° C. Analysis: %Cl, 16.12 (calculated); 16.42 (Found).
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three
Quantity
46.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
600 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][OH:5].[O-2].[Ca+2].C1C2C(=NC3C(C=2)=CC=CC=3)C=CC=1.[P:26](Cl)(Cl)([Cl:28])=[S:27]>C1C=CC=CC=1>[Cl:28][P:26]1(=[S:27])[O:5][CH2:4][C:3]2[CH:6]=[CH:7][CH:8]=[CH:9][C:2]=2[O:1]1 |f:1.2|

Inputs

Step One
Name
Quantity
31 g
Type
reactant
Smiles
OC1=C(CO)C=CC=C1
Step Two
Name
Quantity
56 g
Type
reactant
Smiles
[O-2].[Ca+2]
Step Three
Name
Quantity
0.1 g
Type
reactant
Smiles
C1=CC=CC2=NC3=CC=CC=C3C=C12
Step Four
Name
Quantity
46.5 g
Type
reactant
Smiles
P(=S)(Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=S)(Cl)(Cl)Cl
Step Six
Name
Quantity
600 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
dropwise, over a period of 120 minutes with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a three-necked, 500 ml flask were placed
STIRRING
Type
STIRRING
Details
was stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
WASH
Type
WASH
Details
the solids washed with four equal portions of benzene (total of 200 ml)
WASH
Type
WASH
Details
The filtrate was then washed with two equal portions of a 5 percent aqueous bicarbonate solution (total of 100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the volatiles removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue crystallized

Outcomes

Product
Details
Reaction Time
120 min
Name
Type
product
Smiles
ClP1(OC2=C(CO1)C=CC=C2)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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